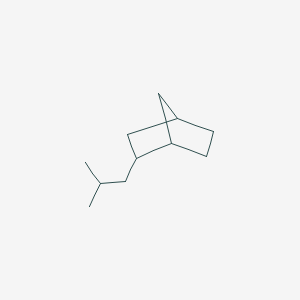
Norbornane, 2-isobutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norbornane, 2-isobutyl- is a natural product found in Aloe africana with data available.
Scientific Research Applications
Polymer Synthesis
Norbornane derivatives are widely used in the synthesis of polymers due to their unique structural properties. The incorporation of norbornane into polymer backbones enhances the thermal and mechanical properties of the resulting materials.
1.1. Radical Copolymerization
Recent studies have demonstrated that norbornene-based monomers can be copolymerized with alkyl acrylates to produce high-performance polymers suitable for photoresist applications. For example, the copolymerization of alkyl 2-norbornene-2-carboxylates with n-butyl acrylate has shown significant improvements in glass transition temperature (Tg) compared to traditional polymers like polystyrene .
Table 1: Properties of Norbornene Copolymers
| Polymer Type | Tg (°C) | Solubility | Application Area |
|---|---|---|---|
| Poly(n-butyl acrylate) | 50 | Good | Photoresists |
| Norbornene Copolymer | 80 | Excellent | Coatings and adhesives |
1.2. Biobased Thermoset Films
Norbornene-functionalized plant oils have been utilized to create biobased thermoset films. The polymerization of these functionalized oils results in materials that are both sustainable and high-performing, making them suitable for various industrial applications such as coatings and binders .
Materials Science
The unique properties of norbornane derivatives make them valuable in developing advanced materials.
2.1. Polyimide Resins
Norbornane-2-isobutyl- has been explored as a precursor for polyimide resins, which are known for their high thermal stability and excellent mechanical properties. The use of tetracarboxylic dianhydrides derived from norbornane allows for the production of polyimides with enhanced light transmittance and solubility, making them ideal for optical applications .
Case Study: Polyimide Production
- Objective: To synthesize a polyimide with high light transmittance.
- Method: Utilization of norbornane-derived tetracarboxylic dianhydrides.
- Results: The resulting polyimide exhibited superior thermal resistance and optical clarity compared to traditional polyimides.
Chemical Reactions and Precursor Applications
Norbornane derivatives serve as important intermediates in various chemical synthesis processes.
Properties
CAS No. |
18127-14-5 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
2-(2-methylpropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20/c1-8(2)5-11-7-9-3-4-10(11)6-9/h8-11H,3-7H2,1-2H3 |
InChI Key |
FUYHDFCORAHYRE-UHFFFAOYSA-N |
SMILES |
CC(C)CC1CC2CCC1C2 |
Canonical SMILES |
CC(C)CC1CC2CCC1C2 |
Synonyms |
2-Isobutylnorbornane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















